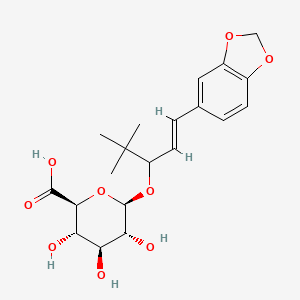
(2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid: is a chemical compound with the molecular formula C6H14O8P2 and a molecular weight of 276.12 g/mol . It is an impurity of Fosfomycin, an antibiotic used in the treatment of urinary tract infections
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid involves multiple steps, typically starting from readily available raw materials. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer.
Industrial Production Methods: Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale chemical reactions, purification steps, and quality control measures to meet regulatory standards .
化学反应分析
Types of Reactions: (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can introduce new functional groups .
科学研究应用
Chemistry: In chemistry, (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid is used as a reference material and in the synthesis of related compounds .
Biology: The compound is studied for its biological activity and potential as a biochemical tool .
Medicine: As an impurity of Fosfomycin, it is relevant in the pharmaceutical industry for quality control and research purposes .
Industry: The compound’s unique properties make it useful in various industrial applications, including the development of new materials and chemical processes .
作用机制
The mechanism of action of (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid is not well-documented. as an impurity of Fosfomycin, it may share some similarities in its interaction with biological targets. Fosfomycin inhibits bacterial cell wall synthesis by targeting the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), which is crucial for peptidoglycan biosynthesis .
相似化合物的比较
Fosfomycin: An antibiotic used to treat urinary tract infections.
Phosphonic Acid Derivatives: Compounds with similar phosphonic acid moieties.
Uniqueness: (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid is unique due to its specific structure, which includes both the fosfomycinyl and phosphonic acid groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
属性
CAS 编号 |
1416734-33-2 |
|---|---|
分子式 |
C₆H₁₄O₈P₂ |
分子量 |
276.12 |
同义词 |
(1-Hydroxy-2-((hydroxy((2R,3S)-3-methyloxiran-2-yl)phosphoryl)oxy)propyl)phosphonic Acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




